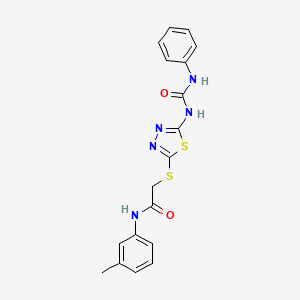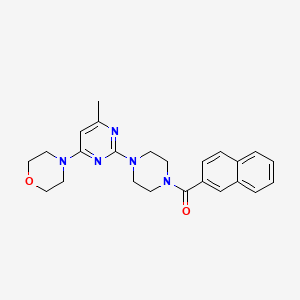![molecular formula C25H32ClN3O3S B11242947 {1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B11242947.png)
{1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperidine ring, a piperazine ring, and various substituents, including a chlorophenyl group and a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions, starting from commercially available precursors.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the methanesulfonyl group: The methanesulfonyl group is added using sulfonylation reactions.
Formation of the piperazine ring: The piperazine ring is formed through cyclization reactions.
Final coupling: The final compound is obtained by coupling the piperidine and piperazine intermediates under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-{1-[(4-METHOXYPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE
- 1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE
Uniqueness: 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is unique due to the presence of the chlorophenyl group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C25H32ClN3O3S |
|---|---|
Molekulargewicht |
490.1 g/mol |
IUPAC-Name |
[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H32ClN3O3S/c1-19-5-3-7-24(20(19)2)27-13-15-28(16-14-27)25(30)22-6-4-12-29(17-22)33(31,32)18-21-8-10-23(26)11-9-21/h3,5,7-11,22H,4,6,12-18H2,1-2H3 |
InChI-Schlüssel |
RFJAZNLLTXJIQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCCN(C3)S(=O)(=O)CC4=CC=C(C=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine](/img/structure/B11242866.png)

![N-(2,5-dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242895.png)
![N-(2,6-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11242896.png)
![N-(2-Fluorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11242898.png)
![5-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B11242899.png)
![1-(4-Methoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B11242906.png)
![Methyl 3-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11242911.png)
![1-[6-(3-Methoxyphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11242916.png)

![N-(2,6-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242938.png)

![2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11242954.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11242962.png)
